molecular formula C25H27FN6O2 B2497521 7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione CAS No. 898463-77-9

7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione

Cat. No. B2497521
CAS RN: 898463-77-9
M. Wt: 462.529
InChI Key: WGCIGONZLNJHKD-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that often exhibit significant biological activity, due to their complex molecular structures which allow for specific interactions with biological targets. The detailed analyses of such compounds typically involve their synthesis, structural elucidation, and investigation of their physical and chemical properties.

Synthesis Analysis

Synthesis of related compounds often involves multi-step organic reactions, including regiospecific displacement, amination, and cyclization processes. For instance, the synthesis of fluorophenyl piperazine derivatives involves electrophilic fluorination and palladium-catalyzed reactions, highlighting the complex strategies needed to introduce specific functional groups into the molecule (Eskola et al., 2002).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's potential interactions. Techniques such as X-ray crystallography reveal the geometry and conformations of similar molecules, providing insights into their 3D arrangements and potential biological interactions. For example, studies on benzylpiperazine derivatives have been conducted to determine their structure and conformation (Shivaprakash et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, leading to a variety of chemical behaviors under different conditions. Studies often explore reactions like the Dieckmann cyclization for the formation of piperazine-2,5-diones, indicative of the synthetic routes that can be employed for complex molecules (Aboussafy & Clive, 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments. These properties can be influenced by the molecule's structural features, such as the presence of fluorine atoms or piperazine rings, affecting its pharmaceutical applications and formulation (Weatherhead-Kloster et al., 2005).

Scientific Research Applications

Antagonistic Activity

A study explored the synthesis and activity of compounds including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which demonstrated potent 5-HT2 antagonist activity. These compounds, similar in structure to the specified chemical, indicate potential applications in modulating serotonin receptors, an important target in neuropsychiatric disorders (Watanabe et al., 1992).

Luminescent Properties and Electron Transfer

Research on novel piperazine substituted naphthalimide model compounds, including derivatives with structures related to the specified chemical, showed interesting luminescent properties and photo-induced electron transfer. These findings suggest potential applications in materials science and photodynamic therapies (Gan et al., 2003).

Herbicidal Activity

A study reported the synthesis of novel 1-phenyl-piperazine-2,6-diones through a new synthetic route. These compounds, sharing structural similarity with the specified chemical, exhibited significant herbicidal activity, indicating potential agricultural applications (Li et al., 2005).

Synthesis for Imaging Applications

Research focused on the synthesis of a compound structurally related to the specified chemical for imaging dopamine D4 receptors. This demonstrates its potential application in neuroimaging and the study of neurological disorders (Eskola et al., 2002).

Antibacterial Agents

A series of arylfluoroquinolone derivatives were synthesized, exhibiting potent in vitro antibacterial potency. These compounds, structurally related to the specified chemical, could be significant in developing new antibacterial agents (Chu et al., 1985).

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O2/c1-17-7-9-18(10-8-17)15-30-11-13-31(14-12-30)24-27-22-21(23(33)28-25(34)29(22)2)32(24)16-19-5-3-4-6-20(19)26/h3-10H,11-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCIGONZLNJHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5F)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione

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